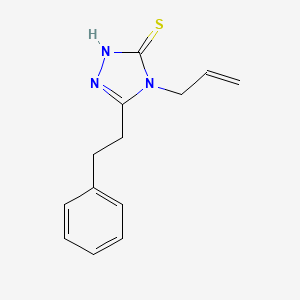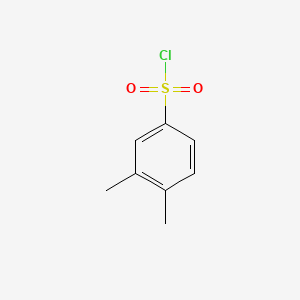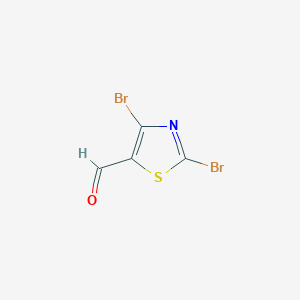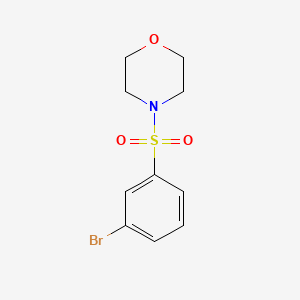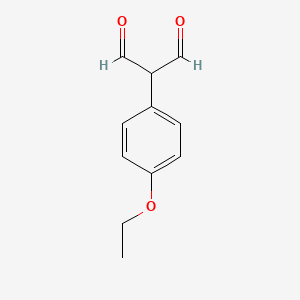
Methyl 4-(3-nitrophenyl)benzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a class of nitrophenyl benzoate esters was synthesized by converting variously substituted organic acids into the corresponding esters, hydrazides, 5-substituted-1,3,4-oxadiazole-2-thiols, 5-substituted-1,2,4-triazole-2-thiols, and 5-substituted-1,3,4-oxadiazole-2-thioesters .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the hydrolysis of para-substituted nitrophenyl benzoate esters was investigated using the Hammett linear free-energy relationship .Aplicaciones Científicas De Investigación
Structural Analysis and Hydrogen Bonding
- Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate forms complex sheets via hydrogen bonding, featuring N-H...N, N-H...O, and C-H...O bonds. The isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, with a polarized molecular-electronic structure, links molecules into chains of edge-fused rings through hydrogen bonds, exemplifying the compound's versatility in forming distinct molecular architectures (Portilla et al., 2007).
Reaction Kinetics and Mechanism
- The study on the aminolysis of Y-substituted phenyl X-substituted 2-methylbenzoates reveals that the o-methyl group in the benzoyl moiety affects the reaction rate without altering the mechanism. This indicates the specificity of methyl 4-(3-nitrophenyl)benzoate in reaction kinetics, useful for understanding and designing precise chemical reactions (Um et al., 2005).
Biodegradation and Environmental Impact
- Ralstonia sp. SJ98 can biodegrade 3-methyl-4-nitrophenol, a breakdown product of fenitrothion, an organophosphate insecticide. This process involves the formation of catechol as an intermediate, showcasing the potential of microbes in the bioremediation of environmental contaminants related to methyl 4-(3-nitrophenyl)benzoate derivatives (Bhushan et al., 2000).
Catalysis and Chemical Reactions
- The study of catalytic nanoreactors for ester hydrolysis involves 4-nitrophenyl benzoate, related to methyl 4-(3-nitrophenyl)benzoate, focusing on the influence of ionene's side chain length on forming globular hydrophobic microdomains and the ionene's reactivity in catalytic processes (Berlamino et al., 2010).
- 4-Nitrophenyl benzoate's hydrolysis in surfactant solutions indicates how local concentration, electrostatic effects, and the micropolar effect of micelles and premicelles catalyze or inhibit the hydrolysis, shedding light on the behavior of methyl 4-(3-nitrophenyl)benzoate in different microenvironments (Dong, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-(3-nitrophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)11-7-5-10(6-8-11)12-3-2-4-13(9-12)15(17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHCOLXQSXMKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372983 | |
| Record name | Methyl 3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-nitrophenyl)benzoate | |
CAS RN |
89900-93-6 | |
| Record name | Methyl 3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B1333907.png)
![5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1333910.png)
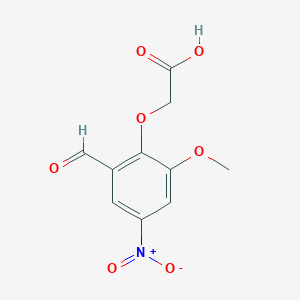
![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1333916.png)
![4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333918.png)
